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Compound of Interest

Compound Name: Brepocitinib

Cat. No.: B610002

A detailed examination of two leading Janus kinase inhibitors in the treatment of psoriatic
arthritis, this guide offers a comparative analysis of brepocitinib and tofacitinib, focusing on
their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of
their key clinical trials.

Psoriatic arthritis (PsA) is a chronic, inflammatory musculoskeletal disease that can lead to
significant joint damage and disability. The Janus kinase (JAK) signaling pathway plays a
crucial role in the pathogenesis of PsA, making JAK inhibitors a key therapeutic class. This
guide provides a comprehensive comparison of two oral JAK inhibitors: brepocitinib, a
selective tyrosine kinase 2 (TYK2) and JAK1 inhibitor, and tofacitinib, a pan-JAK inhibitor with
primary activity against JAK1 and JAK3.

Mechanism of Action: Targeting the JAK-STAT
Pathway

Both brepocitinib and tofacitinib exert their therapeutic effects by modulating the JAK-STAT
signaling pathway, a critical cascade in cytokine signaling that drives inflammation in psoriatic
arthritis. However, their distinct selectivity profiles for different JAK isoforms may lead to
differences in their biological effects.

Brepocitinib is a dual inhibitor of TYK2 and JAK1. By targeting these specific kinases,
brepocitinib interrupts the signaling of key pro-inflammatory cytokines implicated in PsA,
including interleukin-12 (IL-12), IL-23, and Type | interferons (via TYK2), as well as IL-6 (via
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JAK1). This targeted approach aims to reduce inflammation and modulate the immune
response in PsA.

Tofacitinib is classified as a pan-JAK inhibitor, though it preferentially inhibits JAK1 and JAKS3,
with some activity against JAK2 and minimal effect on TYK2. Its inhibition of JAK1 and JAK3
impacts the signaling of a broad range of cytokines involved in immune cell activation and
inflammation, including those that signal through common gamma chain-containing receptors
(via JAK3) and those that utilize JAK1. This broader spectrum of activity results in the
downregulation of multiple pro-inflammatory cytokines, such as IL-6, IL-17, and IL-23.
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Figure 1. Simplified JAK-STAT signaling pathway and points of inhibition by brepocitinib and
tofacitinib.

Clinical Efficacy: A Comparative Overview

As no head-to-head trials have been conducted, this comparison is based on data from the
respective placebo-controlled clinical trials for each drug. Brepocitinib's efficacy is primarily
supported by a Phase lIb study, while tofacitinib's is established through the Phase 11l OPAL
program.
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Efficacy Data at a Glance

Efficacy Endpoint

Brepocitinib (Phase Ilb @

16 weeks)

Tofacitinib (OPAL Broaden
& Beyond @ 3 months)

ACR20 Response

30mg: 66.7%60mg: 74.6%

5mg BID: 50.5% (Broaden),
49.6% (Beyond)10mg BID:
60.6% (Broaden), 47.0%
(Beyond)

ACR50 Response

30mg: 42.4%60mg: 44.1%

5mg BID: 27.1% (Broaden),
25.8% (Beyond)10mg BID:
35.6% (Broaden), 25.0%
(Beyond)

ACR70 Response

30mg: 18.2%60mg: 23.7%

5mg BID: 11.2% (Broaden),
9.8% (Beyond)10mg BID:
14.4% (Broaden), 12.1%
(Beyond)

PASI75 Response

30mg: 62.1%60mg: 70.0%

10mg BID: 43.2% (Beyond)

PASI90 Response

30mg: 34.5%60mg: 45.0%

Safety and Tolerability Profile

The safety profiles of both brepocitinib and tofacitinib are consistent with those of other JAK

inhibitors.

Common and Serious Adverse Events
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Adverse Event Profile

Brepocitinib (Phase IIb @
52 weeks)

Tofacitinib (OPAL
Program)

Common AEs

Upper respiratory tract
infections, nasopharyngitis,

headache.

Upper respiratory tract
infections, nasopharyngitis,

headache.

Serious AEs

Serious infections (including
herpes zoster) were reported.
No major adverse
cardiovascular events (MACE)
or deaths were reported in the
Phase llb trial.

Serious infections,
malignancies, and an
increased risk of herpes zoster
have been associated with
tofacitinib. Long-term safety
data have indicated a higher
rate of pulmonary embolism
and death with the 10 mg
twice-daily dose in rheumatoid

arthritis patients.

Experimental Protocols
Brepocitinib Phase llb Trial (NCT03963401)

This was a randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the
efficacy and safety of brepocitinib in adults with moderately to severely active psoriatic

arthritis.

o Participants: 218 adults (18-75 years) with a diagnosis of PsA for at least 6 months who met
the Classification Criteria for Psoriatic Arthritis (CASPAR). Patients had active disease
despite prior or current treatment with NSAIDs or DMARDSs.

« Intervention: Patients were randomized to receive oral brepocitinib 10 mg, 30 mg, or 60 mg
once daily, or placebo for 16 weeks. At week 16, patients on placebo were advanced to
either 30 mg or 60 mg of brepocitinib.

e Primary Endpoint: The primary outcome was the proportion of patients achieving an
American College of Rheumatology 20% (ACR20) improvement at week 16.
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e Secondary Endpoints: Included ACR50 and ACR70 responses, Psoriasis Area and Severity
Index (PASI) 75 and 90 responses, and Minimal Disease Activity (MDA) at weeks 16 and 52.
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Figure 2. Brepocitinib Phase Ilb trial workflow.

Tofacitinib OPAL Program (Broaden - NCT01877668 &
Beyond - NCT01882439)

The Oral Psoriatic Arthritis TriaL (OPAL) program consisted of two pivotal Phase Il studies,
OPAL Broaden and OPAL Beyond, which evaluated the efficacy and safety of tofacitinib in
different patient populations with active PsA.
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OPAL Broaden: This 12-month trial enrolled patients who had an inadequate response to at
least one conventional synthetic disease-modifying antirheumatic drug (csDMARD) and were
tumor necrosis factor inhibitor (TNFi)-naive.

OPAL Beyond: This 6-month trial enrolled patients who had an inadequate response to at
least one TNFi.

Intervention: In both trials, patients were randomized to receive oral tofacitinib 5 mg twice
daily, 10 mg twice daily, or placebo. At 3 months, patients in the placebo group were
advanced to either the 5 mg or 10 mg tofacitinib dose. OPAL Broaden also included an
active control arm with adalimumab.

Primary Endpoints: The co-primary endpoints for both studies were the proportion of patients
achieving an ACR20 response and the change from baseline in the Health Assessment
Questionnaire-Disability Index (HAQ-DI) score at 3 months.
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Figure 3. Logical flow of the Tofacitinib OPAL clinical trial program.
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Conclusion

Brepocitinib and tofacitinib are both effective oral treatment options for patients with psoriatic
arthritis, operating through the inhibition of the JAK-STAT signaling pathway. Brepocitinib's
dual TYK2/JAK1 inhibition offers a more targeted approach, while tofacitinib's broader JAK
inhibition has a well-established efficacy and safety profile from extensive clinical trials. The
choice between these agents may depend on patient-specific factors, including prior treatment
history and comorbidities. Direct comparative trials would be beneficial to further delineate the
relative efficacy and safety of these two JAK inhibitors in the management of psoriatic arthritis.

 To cite this document: BenchChem. [Brepocitinib vs. Tofacitinib: A Comparative Analysis for
Psoriatic Arthritis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610002#brepocitinib-vs-tofacitinib-in-psoriatic-
arthritis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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